molecular formula C14H20N2O2 B7919715 (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7919715
M. Wt: 248.32 g/mol
InChI Key: NTHKMYRCEUJLOL-ZDUSSCGKSA-N
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Description

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a methylamino substituent at the 3-position of the piperidine ring. This compound is part of a broader class of piperidine-based intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors, receptor modulators, and chiral building blocks . Its stereochemistry (S-configuration) is critical for enantioselective interactions with biological targets, influencing binding affinity and metabolic stability. The benzyl ester moiety contributes to lipophilicity, which may enhance membrane permeability but also affects stability under alkaline conditions .

Properties

IUPAC Name

benzyl (3S)-3-(methylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKMYRCEUJLOL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amine Group

  • Starting material : 4-Methylaminopiperidine (10 mmol) is dissolved in anhydrous dichloromethane.

  • Reagents : Benzyl chloroformate (12 mmol) and triethylamine (15 mmol) are added dropwise at 0°C.

  • Reaction conditions : Stirred for 12 hours at room temperature.

  • Workup : The mixture is washed with 1M HCl, brine, and dried over Na₂SO₄.

  • Yield : 92% of 4-(N-benzyloxycarbonyl-N-methylamino)piperidine .

Stereoselective Methylation

  • Substrate : The protected piperidine (5 mmol) is dissolved in tetrahydrofuran (THF).

  • Methylation agent : Methyl triflate (6 mmol) is added under nitrogen at −78°C.

  • Base : Lithium hexamethyldisilazide (LHMDS, 6 mmol) is introduced to deprotonate the amine.

  • Reaction time : 4 hours at −78°C, then warmed to room temperature.

  • Yield : 78% of (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester.

Optimization of Reaction Conditions

Critical parameters influencing yield and enantioselectivity include temperature, solvent polarity, and catalyst choice.

Temperature Effects

  • Low temperatures (−78°C) enhance stereochemical control during methylation, reducing racemization.

  • Elevated temperatures (60–80°C) accelerate cyclization but risk side reactions like over-alkylation.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction homogeneity.

  • Nonpolar solvents (e.g., dichloromethane) favor esterification by minimizing hydrolysis.

Catalytic Systems

  • Chiral catalysts : (R)-BINAP-copper complexes achieve enantiomeric excess (ee) >95% in asymmetric methylations.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems.

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Data

Technique Key Observations
¹H NMR (400 MHz)δ 7.25–7.30 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂Ph), 2.63 (s, 3H, NCH₃), 1.56 (s, 9H, Boc).
IR 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester).
HPLC Retention time: 8.2 min; ee: 98% (Chiralpak AD-H column).

Challenges and Alternative Routes

Racemization Risks

Prolonged exposure to basic conditions during methylation can lead to racemization. Mitigation strategies include:

  • Using bulky bases (e.g., LHMDS) to minimize proton abstraction.

  • Conducting reactions at cryogenic temperatures.

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling piperidine with benzyl carbonate and methylamine achieves 70% yield in 2 hours, reducing waste.

Industrial-Scale Production

Pilot-scale synthesis (100 g batches) employs continuous-flow reactors to enhance reproducibility. Key parameters:

  • Residence time : 30 minutes.

  • Temperature : 50°C.

  • Yield : 82% with 97% ee .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pain Management

Recent studies have highlighted the potential of piperidine derivatives, including (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester, as dual-targeting ligands for histamine H3 and sigma-1 receptors. These compounds have shown promise in treating nociceptive and neuropathic pain due to their ability to modulate pain pathways effectively. For instance, a study reported that certain piperidine-based ligands exhibited a broad spectrum of analgesic activity in both animal models of acute and chronic pain .

Table 1: Affinity of Piperidine Derivatives at Histamine H3 and Sigma-1 Receptors

CompoundH3 Receptor Ki (nM)Sigma-1 Receptor Ki (nM)
KSK687.74.5
Compound 12<100Varies
KSK67SelectiveNegligible

This table illustrates the varying affinities of different piperidine derivatives, indicating the potential of this compound in developing new analgesics.

Neurological Disorders

The structural features of this compound make it a candidate for treating neurological disorders. Its interaction with sigma receptors suggests a role in enhancing neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and multiple sclerosis. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include functionalization of the piperidine core. Recent advancements have focused on optimizing reaction conditions to improve yields and selectivity . For example, one-pot sequential reactions have been employed to streamline the synthesis process while maintaining high purity levels.

Table 2: Synthesis Conditions for Piperidine Derivatives

Reaction TypeConditionsYield (%)
Suzuki–Miyaura CouplingMild conditions85
HydrogenationOptimal starting material concentration90

Dual-Acting Ligands

A comprehensive study evaluated a series of piperidine-based compounds, including this compound, for their dual action on histamine H3 and sigma-1 receptors. The findings indicated that compounds with similar structures exhibited enhanced analgesic properties compared to traditional single-target drugs, suggesting a paradigm shift in pain management strategies .

Neuroprotective Effects

Research has also focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. One study observed that these compounds could reduce neuronal damage in vitro by modulating sigma receptor activity, thus paving the way for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester
  • CAS : 1353994-03-2
  • Molecular Formula : C₁₆H₂₂N₂O₄
  • Molecular Weight : 306.36
  • Key Differences: Replaces the methylamino group with a carboxymethyl-cyclopropyl-amino substituent. The carboxymethyl group adds a carboxylic acid functionality, increasing polarity and reducing logP compared to the target compound.
  • Applications : Likely used in prodrug strategies due to pH-dependent ester cleavage .
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester
  • CAS : 924278-87-5
  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.30
  • Key Differences: Features a hydroxyl group at the 3-position and an amino group at the 4-position. The hydroxyl group enhances hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration. Stereochemistry (3S,4R) creates distinct spatial interactions compared to the target compound’s 3S configuration.
  • Applications: Potential use in hydrophilic drug formulations targeting extracellular enzymes .
Benzyl (3S)-3-Hydroxy-3-methylpiperidine-1-carboxylate
  • CAS : 2007919-21-1
  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31
  • Key Differences: Contains a hydroxyl and methyl group at the 3-position, forming a branched structure. Absence of an amino group reduces basicity, altering ionization behavior under physiological conditions.
  • Applications : May serve as a precursor for hydroxylated metabolites or chiral auxiliaries .

Stereochemical and Functional Group Modifications

(R)-3-Methylamino-piperidine-1-carboxylic Acid Benzyl Ester
  • Key Differences :
    • R-enantiomer of the target compound.
    • Enantiomeric pairs often exhibit divergent biological activities; for example, one enantiomer may inhibit an enzyme while the other is inactive .
  • Status : Discontinued commercially, suggesting the S-enantiomer is pharmacologically preferred .
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester
  • CAS : 1354009-23-6
  • Molecular Formula : C₁₇H₂₄N₂O₄
  • Molecular Weight : 320.39
  • Key Differences: Ethyl-amino-carboxymethyl substituent increases hydrophobicity and steric bulk. Higher molecular weight may reduce bioavailability compared to the target compound.
  • Applications: Potential use in lipid-soluble drug formulations .

Stability and pH Sensitivity

  • Benzyl Ester Cleavage :
    • Benzyl ester bonds in related compounds (e.g., DHPGAC complexes) are stable under acidic conditions (optimal pH 4) but hydrolyze rapidly in alkaline environments .
    • Compounds with electron-withdrawing substituents near the ester group may exhibit enhanced lability.
  • Impact on Drug Design :
    • Acid-stable esters are suitable for oral delivery (e.g., gastric pH), while alkaline-labile esters may target intestinal or systemic environments .

Structural and Pharmacokinetic Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents logP (Predicted) Stability (pH)
(S)-3-Methylamino-piperidine-1-CBzE C₁₄H₂₀N₂O₂ 262.35 3-Methylamino, 1-Benzyl ester 2.58 Stable at pH 4–6
(S)-3-(Carboxymethyl-cyclopropyl-amino)-... C₁₆H₂₂N₂O₄ 306.36 Carboxymethyl-cyclopropyl 1.20 Alkali-labile
(3S,4R)-4-Amino-3-hydroxy-... C₁₃H₁₈N₂O₃ 250.30 3-Hydroxy, 4-Amino 0.95 Hydrophilic
(R)-3-(Carboxymethyl-ethyl-amino)-... C₁₇H₂₄N₂O₄ 320.39 Ethyl-carboxymethyl 2.10 Moderate stability

Biological Activity

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N2O2
  • Molecular Weight : 233.29 g/mol

This compound interacts with various biological targets, including enzymes and receptors. Its activity may involve:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties, particularly against bacterial strains. A study reported that derivatives of piperidine compounds showed significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Activity Against
This compound0.025S. aureus, E. coli

Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives possess anticancer properties. For instance, specific analogs have shown to inhibit cancer cell proliferation with IC50 values comparable to established chemotherapeutics like cisplatin.

CompoundIC50 (µM)Cancer Cell Line
This compound7.49NIH/3T3 fibroblasts

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the introduction of various substituents have been shown to significantly affect potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of different alkyl or aryl groups can enhance or diminish biological activity.
  • Chirality : The stereochemistry of the compound plays a pivotal role in its interaction with biological targets, with certain enantiomers exhibiting improved efficacy.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A comparative study highlighted that derivatives of this compound exhibited lower MIC values than traditional antibiotics against resistant strains.
  • Cancer Inhibition : Research demonstrated that specific derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for development as anticancer agents.

Q & A

Q. What are the standard synthetic routes for (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester, and how is stereochemical purity ensured?

The compound is typically synthesized via coupling reactions involving benzyl-protected intermediates. For example, coupling benzyl-4-(aminomethyl)piperidine-1-carboxylate with heterocyclic reagents (e.g., 5-fluoro-pyrimidine) in DMF under heating (100°C for 6 hours) yields derivatives with confirmed stereochemistry via chiral HPLC or polarimetry. Triethylamine is often used as a base to facilitate nucleophilic substitution .

Q. What spectroscopic methods are most reliable for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, the methylamino and benzyl ester groups produce distinct signals in ¹H NMR (δ 3.1–3.4 ppm for piperidine protons; δ 5.1–5.3 ppm for benzyl CH₂). Mass spectrometry (M+1: ~345.29) confirms molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, goggles, lab coats) to avoid inhalation or skin contact.
  • Storage in sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Immediate neutralization of spills with dry sand or vermiculite to avoid environmental release .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature, pH) influence the stability of benzyl ester bonds in derivatives of this compound?

Acidic conditions (pH 4–6) stabilize benzyl ester bonds by minimizing hydrolysis, while neutral/alkaline conditions promote cleavage. For example, in DHP-glucuronic acid complexes, benzyl ester bonds formed at pH 4 remain intact but degrade at pH ≥7 due to nucleophilic attack by water or amino groups .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Inconsistent yields during scale-up often arise from incomplete mixing or thermal gradients. Strategies include:

  • Optimizing solvent choice (e.g., DMF for solubility vs. IPA for selectivity).
  • Using microwave-assisted synthesis to ensure uniform heating.
  • Purification via gradient silica chromatography (e.g., DCM:IPA:hexane) to isolate stereoisomers .

Q. How can computational methods (e.g., molecular dynamics) predict interactions between this compound and biological targets?

Molecular docking and MD simulations using software like GROMACS or AutoDock can model binding affinities. For instance, the piperidine ring’s conformation and benzyl ester’s hydrophobicity influence interactions with enzyme active sites (e.g., proteases or kinases). Validation via isothermal titration calorimetry (ITC) is recommended .

Methodological Guidance

  • Contradiction Analysis : Conflicting spectroscopic data (e.g., unexpected NMR splitting) may arise from rotamers or impurities. Use variable-temperature NMR or 2D-COSY to differentiate .
  • Storage Stability : Long-term storage at –20°C under argon prevents ester hydrolysis. Monitor via periodic FTIR (C=O stretch at 1730 cm⁻¹) .

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